N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine
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Overview
Description
N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A high-affinity dopamine receptor ligand.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Uniqueness
N-Ethyl-4-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H27N5O3S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-ethyl-4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C19H27N5O3S/c1-5-20-19-21-15(3)13-18(22-19)23-8-10-24(11-9-23)28(25,26)16-6-7-17(27-4)14(2)12-16/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22) |
InChI Key |
STQTXTRELSZPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Origin of Product |
United States |
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